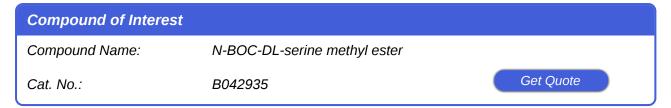


An In-depth Technical Guide to N-BOC-DL-Serine Methyl Ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-BOC-DL-serine methyl ester**, a key serine derivative utilized in synthetic organic chemistry.[1][2] It serves as a crucial building block for the synthesis of α , β -dehydro- α -amino acids and various pharmacologically active molecules, including anti-cancer agents like quinazolinone derivatives that inhibit PI3K activity and tricyclic pyrolopyranopyridines with protein kinase inhibitory effects.[1][2]

Chemical Structure and Properties

N-BOC-DL-serine methyl ester, with the IUPAC name methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate, is a racemic mixture. The structure consists of a serine methyl ester backbone where the amino group is protected by a tert-butoxycarbonyl (BOC) group.

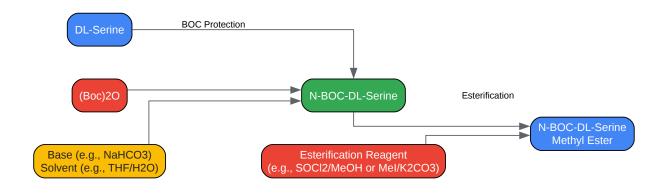
Table 1: Physicochemical Properties of N-BOC-DL-serine methyl ester



Property	Value
Molecular Formula	C ₉ H ₁₇ NO ₅
Molecular Weight	219.23 g/mol [1][3]
CAS Number	69942-12-7
Appearance	Solid-Liquid Mixture, Colorless to off-white[4]
Boiling Point	354.3 °C at 760 mmHg
Flash Point	168.1 °C
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[5]
Storage	4°C[6]

Synthesis Workflow

The synthesis of **N-BOC-DL-serine methyl ester** typically involves two main steps: the protection of the amino group of DL-serine with a BOC group, followed by the esterification of the carboxylic acid.



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Caption: Synthesis workflow for N-BOC-DL-serine methyl ester.



Experimental Protocols

The following protocols are synthesized from established procedures for the preparation of N-BOC protected amino acid methyl esters.

3.1. Synthesis of N-BOC-DL-serine

This procedure outlines the protection of the amino group of DL-serine.

- Materials:
 - DL-Serine
 - Di-tert-butyl dicarbonate ((Boc)₂O)
 - Sodium bicarbonate (NaHCO₃)
 - Tetrahydrofuran (THF)
 - Water
 - Ethyl acetate
 - Brine (saturated NaCl solution)
 - Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of DL-serine in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 equivalents) and di-tert-butyl dicarbonate (1.0 equivalent) at 0°C.[7]
- Stir the reaction mixture at room temperature for 10 hours.
- Remove the volatile components of the reaction mixture under reduced pressure.
- Dilute the remaining solution with water.
- Extract the aqueous phase three times with ethyl acetate.[7]



 Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-BOC-DL-serine.

3.2. Synthesis of N-BOC-DL-serine methyl ester

This procedure describes the esterification of N-BOC-DL-serine. Two common methods are presented.

Method A: Using Thionyl Chloride and Methanol

- Materials:
 - N-BOC-DL-serine
 - Methanol (MeOH)
 - Thionyl chloride (SOCl₂)
- Procedure:
 - Dissolve N-BOC-DL-serine in methanol.
 - At 0°C, add thionyl chloride (3.0 equivalents) dropwise to the solution.
 - After 30 minutes, heat the mixture to reflux and stir for 2 hours.
 - Cool the solution to room temperature and remove the volatiles under reduced pressure to obtain the crude N-BOC-DL-serine methyl ester.[7]

Method B: Using Methyl Iodide and Potassium Carbonate

- Materials:
 - N-BOC-DL-serine
 - Dimethylformamide (DMF)
 - Potassium carbonate (K₂CO₃)



- Methyl iodide (Mel)
- Ethyl acetate
- Water
- Brine
- Procedure:
 - To a cold solution (0°C) of N-BOC-DL-serine in dimethylformamide, add solid potassium carbonate.[8]
 - After stirring for 10 minutes in an ice-water bath, add methyl iodide to the suspension.
 - Continue stirring at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.[8]
 - Filter the reaction mixture and partition the filtrate between ethyl acetate and water.[8]
 - Wash the organic phase with brine, dry with magnesium sulfate, filter, and concentrate to yield N-BOC-DL-serine methyl ester as a pale amber oil.[8]

Spectroscopic Data

The following data is based on the analysis of the L-isomer, which is expected to be representative for the DL-form in terms of chemical shifts and major IR bands.

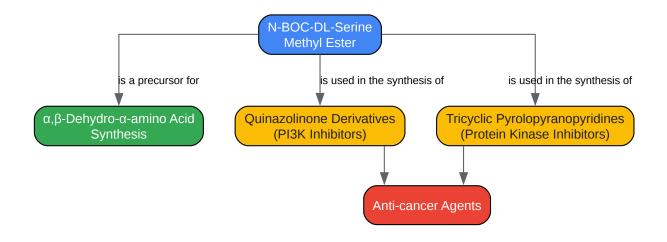
Table 2: Spectroscopic Data for N-BOC-Serine Methyl Ester



Technique	Data
¹ H NMR (CDCl ₃)	δ 1.43 (s, 9H, C(CH ₃) ₃), 3.76 (s, 3H, OCH ₃), 3.83-4.03 (m, 2H, CH ₂ O), 4.20 (m, 1H, CH(CH ₂ OH))[9]
¹³ C NMR	Expected signals for the carbonyl carbons of the ester and BOC groups, as well as the carbons of the serine backbone and the tert-butyl group.
IR (neat, cm ⁻¹)	1760, 1704[8]

Logical Relationship Diagram

The following diagram illustrates the key relationships and applications of **N-BOC-DL-serine methyl ester** in synthetic chemistry.



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Caption: Applications of N-BOC-DL-serine methyl ester.

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